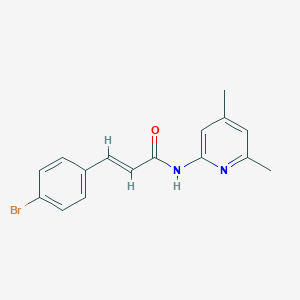
2-(3-methylphenyl)-1-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-1-propyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been studied extensively due to its potential applications in various fields, such as medicinal chemistry, material science, and environmental science.
科学的研究の応用
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an antimicrobial agent, as it can inhibit the growth of various bacteria and fungi.
作用機序
The mechanism of action of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death process. It may also inhibit the growth of cancer cells by interfering with cell cycle progression. In addition, it may exert its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. In addition, it can affect the expression of genes involved in various cellular processes, such as cell cycle regulation and apoptosis.
実験室実験の利点と制限
The advantages of using 2-(3-methylphenyl)-1-propyl-1H-benzimidazole in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its potential applications in material science, such as in the development of sensors and catalysts. In addition, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
合成法
The synthesis of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole can be achieved through several methods, including the condensation of 3-methylbenzaldehyde with propionitrile followed by cyclization with o-phenylenediamine. Another method involves the reaction of 3-methylbenzaldehyde with propionic acid and o-phenylenediamine in the presence of a catalyst. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
2-(3-methylphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVTDQBUSMVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-1-propyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)

![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)